2-Hydroxy-4-methylpyrimidine

Beschreibung

Structural Classification and Nomenclature within Pyrimidine (B1678525) Chemistry

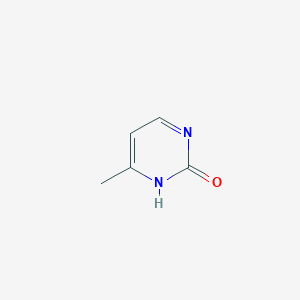

2-Hydroxy-4-methylpyrimidine belongs to the pyrimidine family, a class of six-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the ring. britannica.comnih.gov Its structure consists of a pyrimidine core substituted with a hydroxyl group (-OH) at the second position and a methyl group (-CH₃) at the fourth position.

The nomenclature of pyrimidines can be complex due to the presence of tautomeric forms. wikipedia.orgwikiwand.com While systematically named this compound, it is also commonly referred to by its tautomeric name, 4-methyl-2-pyrimidinone or 4-methyl-1,2-dihydropyrimidin-2-one. wikiwand.comnih.gov This dual nomenclature reflects the compound's structural ambiguity in different phases and chemical environments.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₅H₆N₂O |

| Molar Mass | 110.11 g/mol |

| CAS Number | 15231-48-8 |

| Appearance | White to off-white crystalline solid |

| Melting Point | 243 °C (decomposes) (hydrochloride salt) |

Data sourced from multiple chemical suppliers and databases. biosynth.comsigmaaldrich.com

A critical aspect of the chemistry of this compound is its existence in tautomeric forms. Tautomerism is a phenomenon where a single compound exists as a mixture of two or more interconvertible isomers that differ in the position of a proton and a double bond. For 2-hydroxypyrimidines, there is an equilibrium between the aromatic hydroxy form and the non-aromatic pyrimidone (or cyclic amide) form. wikipedia.orgwikiwand.com

Spectroscopic studies and theoretical calculations have shown that for 2-hydroxypyridines and related heterocycles, the equilibrium often favors the oxo (amide) form, as it is generally more stable. semanticscholar.orgumich.eduresearchgate.net In the case of this compound, it predominantly exists as 4-methyl-2(1H)-pyrimidinone. This preference is influenced by factors such as solvent polarity and the electronic nature of other substituents on the ring. semanticscholar.org The ability to exist in these different forms is crucial to its reactivity, as it can act as both an N- and O-nucleophile. researchgate.net

Table 2: Tautomeric Forms of this compound

| Tautomer Name | Structural Formula | Key Features |

| This compound (Enol form) | Aromatic ring, exocyclic hydroxyl group | |

| 4-Methyl-2(1H)-pyrimidinone (Amide/Keto form) | Non-aromatic ring, endocyclic amide group |

Historical Context of Pyrimidine Research and this compound’s Emergence

The study of pyrimidines dates back to the 19th century, with the isolation of pyrimidine derivatives like alloxan (B1665706) in 1818 and the first laboratory synthesis of barbituric acid in 1879 by Grimaux. wikipedia.orgwikiwand.comtezu.ernet.in The systematic investigation of pyrimidine chemistry is largely credited to Pinner, who, starting in 1884, synthesized various derivatives by condensing ethyl acetoacetate (B1235776) with amidines and was the first to propose the name "pyrimidine" in 1885. wikipedia.orgtezu.ernet.inumich.edu The parent, unsubstituted pyrimidine molecule was first prepared in 1900 by Gabriel and Colman. wikipedia.orgtezu.ernet.in

Within this historical framework, substituted pyrimidines like this compound emerged as important synthetic targets due to their relationship to naturally occurring nucleobases (cytosine, thymine, and uracil) and their potential applications. britannica.comstudysmarter.co.uk The development of general synthetic routes for pyrimidines, such as the condensation of β-dicarbonyl compounds with urea (B33335) or amidines, paved the way for the preparation of a vast array of derivatives, including this compound. wikipedia.org

Significance of this compound in Contemporary Chemical Research

This compound continues to be a compound of interest in modern chemical research due to its versatile reactivity and the biological significance of the pyrimidine scaffold.

This compound is a key intermediate and building block in organic synthesis. biosynth.comaksci.com Its functional groups—the hydroxyl (or keto) group, the methyl group, and the reactive ring positions—allow for a variety of chemical transformations. It is used in the synthesis of more complex heterocyclic systems and as a precursor for pharmaceuticals and agrochemicals. ontosight.aicymitquimica.com For instance, it can be converted to 4-chloro-2-methylpyrimidine, a valuable intermediate for further functionalization. google.com It also serves as a nucleophile in palladium-catalyzed carbonylation reactions for the synthesis of amide and ester derivatives. researchgate.net

The pyrimidine core is increasingly being explored for applications in materials science. tezu.ernet.in Derivatives of pyrimidine are investigated for their potential use in liquid crystals and fluorescent materials. tezu.ernet.in Specifically, research on 2-hydroxy-4-methyl pyrimidine hydrochloride has highlighted its potential for applications in non-linear optics (NLO). tsijournals.com Calculations of its first hyperpolarizability suggest it could be a promising candidate for future NLO materials. tsijournals.com Furthermore, the pyrimidine skeleton is being used as a platform for developing novel high-energy density materials. rsc.org

The significance of this compound extends into interdisciplinary fields, most notably medicinal chemistry and supramolecular chemistry. The pyrimidine ring is a "privilege pharmacophore," a molecular scaffold that is frequently found in biologically active compounds. semanticscholar.org Pyrimidine derivatives exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory properties. nih.govresearchgate.netviirj.org

In the realm of supramolecular chemistry, this compound and its derivatives are used to study molecular recognition. For example, its ability to form specific hydrogen bonding patterns makes it a target for designing host-guest complexes. researchgate.net The formation of cocrystals, such as the one between 2-amino-4-hydroxy-6-methylpyrimidine (B160893) and 2,4-dimethylbenzoic acid, is being investigated for creating materials with tailored properties, including for potential optoelectronic applications. bohrium.com

Eigenschaften

IUPAC Name |

6-methyl-1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c1-4-2-3-6-5(8)7-4/h2-3H,1H3,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHHHDTLXONDKQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=NC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70878778 | |

| Record name | 2PYRIMIDONE4METHYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70878778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5348-51-6, 15231-48-8 | |

| Record name | 4-Methylpyrimidin-2-ol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005348516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2PYRIMIDONE4METHYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70878778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-1,2-dihydropyrimidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Hydroxy 4 Methylpyrimidine and Its Derivatives

Established Synthetic Routes for 2-Hydroxy-4-methylpyrimidine

The formation of the this compound core is typically achieved through cyclocondensation reactions. These methods have been refined over time to improve yield, purity, and environmental sustainability.

The most conventional and widely recognized method for synthesizing 2-hydroxypyrimidine (B189755) structures is the condensation of a β-dicarbonyl compound with urea (B33335) or its derivatives. For this compound, this involves the reaction of ethyl acetoacetate (B1235776) with urea.

This reaction is a variant of the well-known Biginelli reaction. wikipedia.orgnih.gov It is typically catalyzed by an acid and proceeds through a series of bimolecular reactions, including condensation and cyclization, to form the stable pyrimidine (B1678525) ring. wikipedia.orgresearchgate.net While effective, this method often requires stringent reaction conditions and can result in moderate yields due to potential side reactions. ic.ac.uk A similar, well-documented synthesis is that of 2-hydroxy-4,6-dimethylpyrimidine, which is prepared by reacting urea and acetylacetone in a lower alcohol medium containing hydrogen chloride. google.com

| Reactants | Catalyst/Solvent | Conditions | Product |

| Ethyl acetoacetate, Urea | Acid (e.g., HCl) / Ethanol | Reflux | This compound |

This table outlines a representative traditional synthesis for this compound.

In response to growing environmental concerns, green chemistry principles have been increasingly applied to the synthesis of pyrimidine derivatives. researchgate.net These approaches focus on reducing hazardous waste, minimizing energy consumption, and using environmentally benign solvents and catalysts. kuey.netkuey.net Methodologies such as solvent-free reactions, the use of biocatalysts, and energy-efficient techniques like microwave and ultrasound irradiation have been developed. rasayanjournal.co.innih.gov These methods often lead to higher yields, shorter reaction times, and simpler product purification processes compared to traditional protocols. rasayanjournal.co.in

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating. nih.gov The use of microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher product yields and purity. researchgate.netchemrxiv.org In the context of pyrimidine synthesis, microwave energy facilitates rapid and uniform heating, which accelerates the rate of condensation and cyclization reactions. chemrxiv.orgsemanticscholar.org For instance, microwave-assisted Biginelli-type reactions have been shown to produce dihydropyrimidinones in yields of 89-98% in minutes, compared to much lower yields with conventional heating over several hours. chemrxiv.org This technology has been successfully applied to the synthesis of various pyrimidine derivatives, including pyrido[2,3-d]pyrimidines and pyrimido[4,5-d]pyrimidines, demonstrating its broad applicability. nih.govresearchgate.net

| Synthesis Method | Reaction Time | Yield | Key Advantages |

| Conventional Heating | Hours to Days | Often Moderate | Well-established protocols |

| Microwave Irradiation | Seconds to Minutes | Often High (80-98%+) | Rapid reaction, high efficiency, reduced byproducts, energy-efficient researchgate.netchemrxiv.org |

This table provides a comparative overview of conventional versus microwave-assisted synthesis for pyrimidine derivatives.

Novel and Green Chemistry Approaches in Synthesis

Synthesis of Key Derivatives of this compound

This compound is a versatile precursor for a variety of functionalized pyrimidines, including important halogenated and aminated derivatives.

Halogenated pyrimidines are valuable intermediates in medicinal chemistry, serving as building blocks for more complex molecules through nucleophilic substitution reactions.

The conversion of a hydroxypyrimidine to its corresponding chloropyrimidine is a fundamental transformation. 4-chloro-2-methylpyrimidine is synthesized from its precursor, 2-methyl-4-hydroxypyrimidine (a tautomer of this compound), by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃). google.comprepchem.com The reaction is typically conducted at elevated temperatures, often with an organic base, and the product is isolated after removal of excess POCl₃. google.comnih.gov This method is a standard and efficient procedure for producing chloropyrimidines on both laboratory and industrial scales. nih.gov

The synthesis of 2-Chloro-4-cyanopyrimidine is more complex and typically involves a multi-step sequence. While not directly synthesized from this compound, a common strategy for introducing a cyano group onto a pyrimidine ring involves the displacement of a suitable leaving group, such as a sulfinate, with a cyanide salt like KCN. mdpi.comresearchgate.net For example, a 2-(methylthio)pyrimidine can be oxidized to a 2-(methylsulfonyl)pyrimidine, and the resulting sulfinate group is then displaced by cyanide. mdpi.com The chloro- and cyano- functionalities are often introduced from different precursors through carefully planned synthetic routes.

| Starting Material | Reagents | Product |

| 2-methyl-4-hydroxypyrimidine | Phosphorus oxychloride (POCl₃), Organic base | 4-chloro-2-methylpyrimidine google.com |

| 4-chloro-6-methoxy-2-(methylthio)pyrimidine | 1. m-CPBA (oxidation) 2. KCN (cyanation) | 4-chloro-6-methoxypyrimidine-2-carbonitrile mdpi.com |

This table summarizes the synthetic routes for key halogenated pyrimidine derivatives.

Aminohydroxypyrimidines are another important class of derivatives with significant biological relevance. The synthesis of 2-amino-4-hydroxy-6-methylpyrimidine (B160893) (also known as 6-methylisocytosine) follows a classical pyrimidine synthesis pathway.

This is achieved through the cyclocondensation of a guanidine salt (such as guanidine hydrochloride or guanidine nitrate) with a β-ketoester, in this case, ethyl acetoacetate. prepchem.com The reaction is typically carried out in an aqueous alkaline medium or in an alcohol with a base like sodium ethoxide or sodium methoxide. google.comchemicalbook.com The base neutralizes the acid formed during the reaction and facilitates the cyclization process, leading to the formation of the desired aminopyrimidine derivative in good yields. google.comgoogle.com

| Reactants | Base/Solvent | Conditions | Product |

| Guanidine hydrochloride, Ethyl acetoacetate | Sodium ethoxide / Ethanol | Reflux | 2-amino-4-hydroxy-6-methylpyrimidine prepchem.com |

This table details the synthesis of 2-amino-4-hydroxy-6-methylpyrimidine.

Carboxylic Acid Derivatives (e.g., this compound-5-carboxylic acid)

The synthesis of pyrimidine carboxylic acid derivatives is a significant area of research due to their potential applications in medicinal chemistry. A general method for producing 2-substituted pyrimidine-5-carboxylic esters has been developed, which addresses the challenge of synthesizing pyrimidines without substitution at the 4-position organic-chemistry.org. This approach involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with various amidinium salts, yielding the corresponding esters in moderate to excellent yields organic-chemistry.org. The precursor sodium salt is prepared by the condensation of methyl formate and methyl 3,3-dimethoxypropionate using sodium hydride organic-chemistry.org. This reagent is stable at room temperature under a nitrogen atmosphere, making it a practical tool for pyrimidine synthesis organic-chemistry.org.

Another specific example is the synthesis of 2-[4-(N-acetyl-DL-methionylamino)phenyl]-4-hydroxy-5-pyrimidine carboxylic acid prepchem.com. The process begins with the suspension of N-acetyl-DL-methionine in dichloromethane at -15° C prepchem.com. Triethylamine and isobutyl chloroformate are added sequentially. After a brief period, a solution of 2-(4-aminophenyl)-4-hydroxy-5-pyrimidine carboxylic acid in dimethylacetamide containing triethylamine is added prepchem.com. The reaction mixture is stirred at 0° C for several hours and then allowed to proceed overnight at room temperature prepchem.com. The final product is isolated by evaporation, trituration with water, pH adjustment, and filtration, yielding the target carboxylic acid derivative prepchem.com.

| Derivative | Starting Materials | Key Reagents | Reference |

|---|---|---|---|

| 2-Substituted pyrimidine-5-carboxylic esters | Methyl formate, Methyl 3,3-dimethoxypropionate, Amidinium salts | Sodium hydride | organic-chemistry.org |

| 2-[4-(N-acetyl-DL-methionylamino)phenyl]-4-hydroxy-5-pyrimidine carboxylic acid | N-acetyl-DL-methionine, 2-(4-aminophenyl)-4-hydroxy-5-pyrimidine carboxylic acid | Triethylamine, Isobutyl chloroformate | prepchem.com |

Schiff Base Derivatives

Schiff base derivatives of pyrimidines are synthesized through the condensation reaction of an amino-substituted pyrimidine with an aldehyde or ketone. These compounds are of interest due to their wide range of biological activities and applications in coordination chemistry mdpi.comnih.govsbmu.ac.ir.

One synthetic route starts with 2-amino-4-hydroxy-6-methyl pyrimidine, which is reacted with an appropriate acetophenone, such as 3-amino acetophenone, in an acidic medium researchgate.net. The reaction is typically carried out in ethanol with a few drops of glacial acetic acid and refluxed for several hours to yield the Schiff base researchgate.net.

A more complex, multi-step synthesis has also been reported for obtaining 5-iminomethylpyrimidine compounds nih.gov. This process begins with the synthesis of a starting aldehyde, 4-(4-fluoroanilino)-6-methyl-2-phenylpyrimidine-5-carbaldehyde nih.gov. This aldehyde is then coupled with various aromatic amines in tetrahydrofuran (THF) using indium(III) trifluoromethanesulfonate (In(OTf)₃) as a catalyst to form the final Schiff base derivatives nih.gov. The products are purified by column chromatography and are found to be stable in their solid state nih.gov. The structures of these novel pyrimidine Schiff bases have been confirmed using ESI-MS, FTIR, and ¹H NMR spectroscopy, as well as single-crystal X-ray analysis nih.gov.

| Starting Pyrimidine | Carbonyl Compound | Catalyst/Medium | Resulting Schiff Base Type | Reference |

|---|---|---|---|---|

| 2-amino-4-hydroxy-6-methyl pyrimidine | 3-amino acetophenone | Glacial acetic acid / Ethanol | Derivative of 2-amino-4-hydroxy-6-methyl pyrimidine | researchgate.net |

| 4-(4-fluoroanilino)-6-methyl-2-phenylpyrimidine-5-carbaldehyde | Various aromatic amines | Indium(III) trifluoromethanesulfonate / THF | 5-iminomethyl-6-methyl-2-phenylpyrimidine derivatives | nih.gov |

Formazan Derivatives

Formazan derivatives are characterized by the -N=N-C=N-NH- chain and are known for their intense color and biological activities impactfactor.orgresearchgate.net. The synthesis of formazan derivatives from this compound often involves a multi-step pathway starting from its amino-substituted counterpart, 2-amino-4-hydroxy-6-methyl pyrimidine.

A representative synthesis begins with the reaction of 2-amino-4-hydroxy-6-methyl pyrimidine with chloroacetyl chloride to form an intermediate compound impactfactor.orgresearchgate.net. This intermediate is then treated with hydrazine hydrate to yield a hydrazine derivative impactfactor.orgresearchgate.net. The subsequent reaction of this derivative with an aldehyde, such as 3,4-dimethoxy benzaldehyde, produces a Schiff base impactfactor.orgresearchgate.net. The final step involves coupling this Schiff base with a diazonium salt, which is prepared from various aromatic amines. The diazonium salt solution is added dropwise to the Schiff base solution in a dioxane-ethanol mixture at a low temperature (0-5°C) impactfactor.org. The reaction is stirred for a few hours, yielding the colored formazan derivatives impactfactor.orgresearchgate.net.

| Step | Reactants | Product | Reference |

|---|---|---|---|

| 1 | 2-amino-4-hydroxy-6-methyl pyrimidine, Chloroacetyl chloride | 2-chloro-N-(4-hydroxy-6-methylpyrimidin-2-yl)acetamide | impactfactor.orgresearchgate.net |

| 2 | Product of Step 1, Hydrazine hydrate | 2-hydrazinyl-N-(4-hydroxy-6-methylpyrimidin-2-yl)acetamide | impactfactor.orgresearchgate.net |

| 3 | Product of Step 2, 3,4-dimethoxy benzaldehyde | Schiff base intermediate | impactfactor.orgresearchgate.net |

| 4 | Product of Step 3, Diazonium salt (from various amines) | Formazan derivative | impactfactor.org |

Mechanistic Investigations of Synthetic Reactions

Condensation Reactions and Catalytic Mechanisms

The synthesis of the pyrimidine ring is most commonly achieved through condensation reactions, which involve combining two molecules to form a larger one, often with the elimination of a small molecule like water bu.edu.egwikipedia.org. The principal method involves the condensation of a three-carbon fragment, typically a 1,3-bifunctional compound, with a compound containing an N-C-N fragment, such as an amidine, urea, or guanidine bu.edu.eg. This versatile reaction can occur under acidic or basic conditions or in the presence of a catalyst wikipedia.org.

Catalysts play a crucial role in these condensation reactions. Acid catalysts, such as sulfuric acid or hydrochloric acid, are frequently employed google.comgoogle.com. For instance, the synthesis of 2-hydroxyl-4,6-dimethylpyrimidine can be achieved by the ring-closure reaction of urea and 2,4-pentanedione under the catalytic effect of sulfuric acid in an alcohol solvent google.com. The mechanism involves the protonation of a carbonyl group, which facilitates the nucleophilic attack by the nitrogen atom of the urea or amidine, followed by cyclization and dehydration to form the aromatic pyrimidine ring.

Transition metal complexes have also emerged as efficient catalysts. Cobalt(II) complexes have been used for the synthesis of pyrimidines from alcohols and amidines researchgate.net. A plausible catalytic cycle involves the cobalt catalyst facilitating the dehydrogenation of the alcohol to an aldehyde. This is followed by the condensation of the aldehyde with the amidine to form an intermediate, which then undergoes another dehydrogenation step to yield the final pyrimidine product researchgate.net. Similarly, copper(II)-catalyzed cycloaddition reactions of alkynes with nitrogen-containing molecules like amidines are a powerful tool for constructing the pyrimidine skeleton mdpi.com. The proposed mechanism involves the copper-catalyzed activation of the alkyne, followed by a [3+3] addition and ring closure, with a final aromatization by oxidation mdpi.com.

Ring Rearrangement Mechanisms

Ring rearrangement reactions are transformations where the atoms of a cyclic compound are rearranged to form a new cyclic structure. In the context of pyrimidine chemistry, the Dimroth rearrangement is a significant example nih.gov. This rearrangement involves the isomerization of heterocycles through a process of ring opening and ring closure, which can relocate heteroatoms within the ring system or between the ring and its substituents nih.gov. The mechanism, often referred to as ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure), is typically catalyzed by acids or bases. For instance, the acid-catalyzed rearrangement of a triazolopyrimidine involves protonation of a ring nitrogen, followed by ring opening to an intermediate, tautomerization, subsequent ring closure to a new isomeric structure, and finally deprotonation nih.gov.

Other types of rearrangements, such as ring expansion and contraction, can also occur during the synthesis of related heterocyclic systems, often driven by the formation of more stable carbocations or less strained ring systems chemistrysteps.comchemistrysteps.comwikipedia.org. A pinacol-type rearrangement, for example, can be initiated by the formation of a carbocation adjacent to a ring wikipedia.org. This triggers the migration of an endocyclic bond, leading to an expansion of the ring. For example, a cyclobutane ring can expand to a more stable cyclopentane ring chemistrysteps.com. These rearrangements typically proceed through carbocation intermediates, making them common in reactions like Sₙ1 and E1 chemistrysteps.com.

Oxidative Dehydrogenation Processes

Oxidative dehydrogenation is a key process for the aromatization of dihydropyrimidine rings to form the corresponding pyrimidine derivatives. This reaction involves the removal of hydrogen atoms from the dihydropyrimidine substrate in the presence of an oxidant nih.gov.

A mild and practical procedure has been developed using catalytic amounts of a copper salt (like cupric chloride), a base such as potassium carbonate (K₂CO₃), and tert-butylhydroperoxide (TBHP) as the terminal oxidant nih.gov. This method is generally applicable for the conversion of dihydropyrimidinones and most dihydropyrimidines to their aromatic counterparts nih.gov. The catalytic cycle likely involves the copper species facilitating the oxidation process.

Another synthetic strategy employs a cascade reaction that combines dehydrosulfurative carbon-carbon cross-coupling with a concurrent oxidative dehydrogenation step kaist.ac.kr. This one-pot method allows for the synthesis of diverse 2-arylpyrimidines from 3,4-dihydropyrimidin-1H-2-thiones and arylboronic acids. The reaction is performed under a Pd/Cu catalytic system, where the palladium catalyst facilitates the C-S bond cleavage and cross-coupling, while the copper co-catalyst is involved in the subsequent oxidative dehydrogenation that leads to the aromatization of the pyrimidine ring kaist.ac.kr. This process provides a rapid and efficient route to a wide range of pyrimidine derivatives kaist.ac.kr.

Nucleophilic Substitution Pathways

Nucleophilic substitution is a fundamental class of reactions for the functionalization of the pyrimidine ring. Due to the presence of two electronegative nitrogen atoms, the carbon atoms of the pyrimidine ring are electron-deficient, making them susceptible to attack by nucleophiles. sigmaaldrich.com This reactivity is particularly pronounced at the C2, C4, and C6 positions. bldpharm.commoravek.com When a good leaving group is present at these positions, it can be readily displaced by a variety of nucleophiles.

The mechanism of nucleophilic aromatic substitution (SNAr) in pyrimidines typically proceeds through a two-step addition-elimination pathway. A nucleophile attacks an electron-deficient carbon atom bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyrimidine ring, including the nitrogen atoms, which helps to stabilize it. bldpharm.com In the subsequent step, the leaving group is expelled, and the aromaticity of the pyrimidine ring is restored.

Common leaving groups in pyrimidine chemistry include halides (e.g., chloro groups) and sulfonyl groups. For instance, chlorinated pyrimidines, which can often be synthesized from the corresponding pyrimidones by reaction with reagents like phosphorus oxychloride, are versatile precursors for nucleophilic substitution reactions. bldpharm.com The 4-chloro group in pyrimidine derivatives has been shown to be readily displaced by nucleophiles. biosynth.com Similarly, methylthio (-SMe) groups can also serve as effective leaving groups, as demonstrated in the reaction of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate, where the methylthio group was found to be labile and could be displaced by nucleophiles like cyanide and methoxide ions. chemscene.com

A range of nucleophiles can be employed in these substitution reactions to introduce diverse functional groups onto the pyrimidine core. These include amines, hydrazines, alkoxides, and cyanide, among others. biosynth.comnih.gov For example, the reaction of 4,6-dichloro-2-methylpyrimidine with sodium hydroxide results in the hydrolysis of one of the chloro groups to yield 4-chloro-6-hydroxy-2-methylpyrimidine. impactfactor.org This highlights the potential for selective substitution under controlled reaction conditions. The table below summarizes examples of nucleophilic substitution reactions on the pyrimidine ring.

| Pyrimidine Substrate | Nucleophile | Product | Leaving Group |

|---|---|---|---|

| 4,6-dichloro-2-methylpyrimidine | Sodium hydroxide | 4-chloro-6-hydroxy-2-methylpyrimidine | Chloride |

| 2-pyrimidinyl-methylsulfone | Potassium cyanide | 2-cyanopyrimidine | Methylsulfone |

| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Dimethylamine | Ethyl 4-(dimethylamino)-2-methylthiopyrimidine-5-carboxylate | Chloride |

| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Sodium cyanide | Ethyl 2,4-bis(methylthio)pyrimidine-5-carboxylate | Chloride and Cyanide (displacing methylthio) |

Diazo Coupling Reactions and their Mechanisms

Diazo coupling reactions are a form of electrophilic aromatic substitution used to synthesize azo compounds. chemblink.com In the context of pyrimidine chemistry, the aryldiazonium cation (Ar-N₂⁺) acts as a weak electrophile. moravek.comchemscene.com For a successful coupling reaction to occur, the pyrimidine ring must be sufficiently activated by the presence of one or more electron-releasing groups, such as hydroxyl (-OH) or amino (-NH₂) groups. sigmaaldrich.com These activating groups increase the electron density of the pyrimidine ring, making it more susceptible to attack by the electrophilic diazonium ion.

The mechanism of diazo coupling involves the attack of the electron-rich pyrimidine ring on the terminal nitrogen atom of the diazonium salt. This results in the formation of a resonance-stabilized cationic intermediate, often referred to as a sigma complex or arenium ion. nih.gov Aromaticity is then restored by the loss of a proton from the carbon atom that was attacked by the electrophile, yielding the final azo-coupled pyrimidine derivative.

While electrophilic substitution on the pyrimidine ring typically occurs at the C5 position, which is the most electron-rich, research has shown that the site of diazo coupling can be influenced by the substituents present on the ring. sigmaaldrich.com In a notable study, the coupling of diazotized p-chloroaniline with 4-methyl-2-pyrimidone did not occur at the expected C5 position. biosynth.com Instead, the reaction took place at the 4-methyl group, resulting in the formation of the p-chlorophenylhydrazone of pyrimidine-4-carbaldehyde. biosynth.com This suggests a mechanism involving initial electrophilic attack on the methyl group, followed by rearrangement.

The general steps for the mechanism of diazo coupling with an activated pyrimidine are as follows:

Formation of the Electrophile: A primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form the aryldiazonium cation. google.com

Electrophilic Attack: The activated pyrimidine nucleophile attacks the terminal nitrogen of the diazonium cation, forming a C-N bond and a cationic intermediate. nih.gov

Deprotonation: A base (often the solvent or a conjugate base present in the reaction mixture) removes a proton from the site of attack, restoring the aromaticity of the pyrimidine ring and yielding the final azo product. nih.gov

The reaction is sensitive to pH, which must be carefully controlled to ensure a sufficient concentration of both the diazonium salt (favored in acidic conditions) and the activated, non-protonated form of the pyrimidine coupling partner (favored in more neutral or slightly alkaline conditions). chemscene.com

Optimization Strategies for Synthetic Yield and Purity

Reaction Condition Optimization (Temperature, Solvent, Catalyst)

The optimization of reaction conditions is crucial for maximizing the synthetic yield and purity of this compound and its derivatives. Key parameters that are frequently adjusted include temperature, solvent, and the choice of catalyst.

Temperature: The reaction temperature can significantly influence both the reaction rate and the formation of byproducts. For the synthesis of some dihydroxypyrimidines, thermodynamic analysis has suggested that lower temperatures may favor higher equilibrium conversion. However, kinetic factors must also be considered, as lower temperatures may lead to impractically slow reaction rates. In the synthesis of 2-hydroxy-4,6-dimethylpyrimidine, a structurally similar compound, reactions have been carried out at elevated temperatures, such as 52 °C and 65 °C, under reflux conditions to ensure a reasonable reaction rate. biosynth.com The optimal temperature is therefore a balance between thermodynamic favorability and kinetic viability, and it must be determined empirically for each specific synthetic route.

Catalyst: Catalysts are often employed to increase the rate of pyrimidine ring formation. Acid catalysts are common in condensation reactions leading to pyrimidines. For example, the synthesis of 2-hydroxy-4,6-dimethylpyrimidine hydrochloride utilizes a hydrogen chloride solution in a lower alcohol as a catalyst. biosynth.com Various other catalysts have been explored for the synthesis of different pyrimidine derivatives, including Lewis acids like zirconium tetrachloride and organocatalysts such as L-proline and p-toluenesulfonic acid. bldpharm.comgoogle.com The selection of an appropriate catalyst can significantly reduce reaction times and improve yields. In some cases, the concentration of the catalyst, such as sodium methoxide, has been identified as a critical parameter to optimize for maximizing product yield. sigmaaldrich.com

The table below summarizes optimized parameters from studies on related pyrimidine syntheses.

| Parameter | Condition | Compound Synthesized | Observation/Outcome |

|---|---|---|---|

| Temperature | 52 °C | 2-hydroxy-4,6-dimethylpyrimidine hydrochloride | Successful synthesis under reflux. biosynth.com |

| Temperature | 65 °C | 2-hydroxy-4,6-dimethylpyrimidine hydrochloride | Successful synthesis under reflux. biosynth.com |

| Solvent | Methanol (B129727) | 2-hydroxy-4,6-dimethylpyrimidine hydrochloride | Effective solvent for the reaction. biosynth.com |

| Solvent | Isopropanol | 2-hydroxy-4,6-dimethylpyrimidine hydrochloride | Effective solvent for the reaction. biosynth.com |

| Catalyst | Hydrogen chloride in methanol | 2-hydroxy-4,6-dimethylpyrimidine hydrochloride | Catalyzes the condensation reaction. biosynth.com |

| Catalyst Concentration | 18% Sodium Methoxide | 4,6-dihydroxy-2-methylpyrimidine | Optimal concentration for maximizing yield. sigmaaldrich.com |

| Reactant Molar Ratio | 1.4 (DEM/Ace·HCl) | 4,6-dihydroxy-2-methylpyrimidine | Optimal molar ratio for maximizing yield. sigmaaldrich.com |

| Reaction Time | 180 minutes | 4,6-dihydroxy-2-methylpyrimidine | Optimal reaction time for maximizing yield. sigmaaldrich.com |

Purification Techniques for Research-Grade Material

Obtaining this compound in a highly pure, research-grade form is essential for its reliable use in further synthetic applications and biological studies. The crude product obtained from synthesis typically contains unreacted starting materials, catalysts, and byproducts, which must be removed. Common purification techniques for solid organic compounds include recrystallization and chromatography.

Recrystallization: This is a widely used and effective method for purifying crystalline solids. The principle of recrystallization relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. The crude product is dissolved in a minimum amount of a suitable hot solvent, and upon cooling, the solution becomes supersaturated with respect to the desired compound, which then crystallizes out, leaving the more soluble impurities in the mother liquor. The choice of solvent is critical; an ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For pyrimidine derivatives, alcohols like ethanol are often used for recrystallization. impactfactor.org In the synthesis of 2-hydroxy-4,6-dimethylpyrimidine, the product was purified by neutralization followed by filtration and washing with cold water.

Chromatography: When recrystallization is ineffective or for the separation of complex mixtures, various chromatographic techniques are employed. moravek.com These methods separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. nih.gov

Column Chromatography: This is a preparative technique where the stationary phase is packed into a column. The mixture is applied to the top of the column and eluted with a solvent (the mobile phase). Compounds separate based on their affinity for the stationary phase, with less polar compounds typically eluting faster.

Thin-Layer Chromatography (TLC): TLC is primarily an analytical technique used to monitor the progress of a reaction and to determine the purity of a compound. impactfactor.org It can also be used to identify a suitable solvent system for column chromatography.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical and preparative technique that uses high pressure to force the solvent through a column with a very fine stationary phase, allowing for high-resolution separations. bldpharm.com Commercial suppliers of this compound hydrochloride often provide purity data (e.g., 97% or >98.0%) which is typically determined by analytical techniques like HPLC and nuclear magnetic resonance (NMR) spectroscopy, confirming that the material is of research-grade quality. sigmaaldrich.com

The selection of the most appropriate purification method depends on the physical properties of this compound (such as its solubility and melting point) and the nature of the impurities present. Often, a combination of these techniques is required to achieve the desired level of purity for research-grade material.

Advanced Spectroscopic Characterization and Computational Analysis of 2 Hydroxy 4 Methylpyrimidine

The structural elucidation and detailed characterization of 2-Hydroxy-4-methylpyrimidine rely on a combination of advanced spectroscopic techniques and computational analysis. Methods such as vibrational (FTIR, Raman) and nuclear magnetic resonance (NMR) spectroscopy provide critical insights into the molecule's connectivity, functional groups, and electronic environment.

Research on Chemical Reactivity and Derivatization

Reactivity of the Pyrimidine (B1678525) Ring System

The pyrimidine ring in 2-hydroxy-4-methylpyrimidine is electron-deficient due to the presence of two electronegative nitrogen atoms. This inherent electronic nature significantly influences its susceptibility to aromatic substitution reactions. The presence of an electron-donating hydroxyl group at the 2-position and a methyl group at the 4-position modifies this reactivity, making certain transformations more feasible.

Electrophilic aromatic substitution (SEAr) on the pyrimidine ring is generally difficult due to its electron-deficient character. wikipedia.org However, the presence of activating groups, such as the hydroxyl group in this compound, can facilitate these reactions to some extent. wikipedia.org Common electrophilic aromatic substitution reactions include nitration, sulfonation, and halogenation. organicchemistrytutor.comyoutube.com

Detailed research findings on specific electrophilic aromatic substitution reactions of this compound are summarized in the table below. The presence of the hydroxyl group directs incoming electrophiles, although the reaction conditions often need to be carefully controlled to achieve desired outcomes.

| Reaction | Reagents and Conditions | Product(s) | Observations |

| Nitration | HNO₃ / H₂SO₄ | 5-Nitro-2-hydroxy-4-methylpyrimidine | The hydroxyl group activates the ring, directing the nitro group to the 5-position. masterorganicchemistry.com |

| Sulfonation | Fuming H₂SO₄ (SO₃ in H₂SO₄) | This compound-5-sulfonic acid | The reaction introduces a sulfonic acid group at the 5-position. This reaction is often reversible. organicchemistrytutor.comyoutube.com |

| Halogenation | Cl₂, Br₂, I₂ with a Lewis acid catalyst (e.g., FeCl₃, AlCl₃) | 5-Halo-2-hydroxy-4-methylpyrimidine | Halogenation occurs at the 5-position, facilitated by the activating hydroxyl group. organicchemistrytutor.com |

Nucleophilic aromatic substitution (SNAr) is more characteristic of electron-deficient aromatic systems like pyrimidine. nih.govmasterorganicchemistry.com These reactions typically require a good leaving group on the ring. In the case of this compound, the hydroxyl group itself is a poor leaving group. Therefore, it is often converted into a better leaving group, such as a chloro group, to facilitate nucleophilic attack. nih.govgoogle.com

The conversion of the 2-hydroxyl group to a 2-chloro group using reagents like phosphorus oxychloride (POCl₃) makes the pyrimidine ring highly susceptible to nucleophilic displacement by various nucleophiles. nih.govgoogle.com

| Nucleophile | Reagents and Conditions | Product |

| Amines | Primary or secondary amines | 2-Amino-4-methylpyrimidine derivatives |

| Alkoxides | Sodium or potassium alkoxides | 2-Alkoxy-4-methylpyrimidine derivatives |

| Thiolates | Sodium or potassium thiolates | 2-Alkylthio-4-methylpyrimidine derivatives |

Functional Group Transformations and Interconversions

The hydroxyl and methyl groups of this compound are key sites for derivatization, allowing for a wide range of chemical modifications.

The hydroxyl group at the 2-position exists in tautomeric equilibrium with its keto form, 4-methylpyrimidin-2(1H)-one. This tautomerism influences its reactivity. The hydroxyl group can undergo several important transformations:

Conversion to Chloro Group: As mentioned, the hydroxyl group can be replaced by a chlorine atom using reagents like phosphorus oxychloride (POCl₃), often in the presence of a base like pyridine. nih.govmasterorganicchemistry.comresearchgate.net This is a crucial step for subsequent nucleophilic substitution reactions.

O-Alkylation: The hydroxyl group can be alkylated to form O-alkyl derivatives. The regioselectivity of alkylation (O- vs. N-alkylation) can be influenced by the reaction conditions and the nature of the alkylating agent. nih.govresearchgate.netacs.orgrsc.org

O-Acylation: Acylation of the hydroxyl group with acyl halides or anhydrides yields the corresponding O-acyl derivatives. rsc.orgnih.govrsc.org This reaction can be promoted by the presence of bulky substituents on the pyrimidine ring. rsc.org

| Reaction | Reagents and Conditions | Product Type |

| Conversion to Chloro | POCl₃, Pyridine, heat | 2-Chloro-4-methylpyrimidine |

| O-Alkylation | Alkyl halide, Base (e.g., K₂CO₃) | 2-Alkoxy-4-methylpyrimidine |

| O-Acylation | Acyl halide or Anhydride, Base | 2-Acyloxy-4-methylpyrimidine |

The methyl group at the 4-position of the pyrimidine ring is generally stable. However, under certain conditions, it can be activated to participate in various reactions. wikipedia.org

Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in an acidic medium. wikipedia.orgnih.govreddit.comscience.gov This transformation provides a route to pyrimidine-4-carboxylic acid derivatives.

Condensation Reactions: The methyl group can be sufficiently acidic to participate in condensation reactions with aldehydes or other electrophiles, particularly if the pyrimidine ring is further activated. This reactivity is analogous to the Biginelli reaction, which is a key method for synthesizing dihydropyrimidines. mdpi.commdpi.comresearchgate.net

| Reaction | Reagents and Conditions | Product Type |

| Oxidation | KMnO₄ or K₂Cr₂O₇, H₂SO₄, heat | 2-Hydroxypyrimidine-4-carboxylic acid |

| Condensation | Aldehyde, Base | Dihydropyrimidine derivatives |

Coordination Chemistry of this compound and its Ligands

This compound and its derivatives can act as ligands, coordinating to metal ions through their nitrogen and oxygen atoms to form coordination complexes. nih.govscience.govsbmu.ac.irnih.gov The specific coordination mode can vary depending on the metal ion, the other ligands present, and the reaction conditions. The tautomeric nature of the 2-hydroxy group allows for different binding possibilities.

The study of such complexes is an active area of research due to their potential applications in catalysis, materials science, and medicinal chemistry. nih.govmdpi.com

| Metal Ion | Ligand | Coordination Mode | Resulting Complex Structure |

| Transition Metals (e.g., Cu(II), Ni(II), Co(II)) | This compound | Bidentate (N,O-coordination) | Mononuclear or polynuclear complexes |

| Lanthanide Metals | This compound | Varies | Often form complexes with higher coordination numbers |

Formation of Metal Complexes (e.g., Palladium, Cobalt, Copper, Zinc)

The pyrimidine nucleus, with its constituent nitrogen and oxygen atoms, presents multiple sites for coordination, making this compound an effective ligand in the formation of metal complexes. Research into related pyrimidine derivatives demonstrates their capacity to coordinate with a variety of transition metals, including palladium, cobalt, copper, and zinc.

Palladium (Pd) : Studies on the parent compound, 2-hydroxypyrimidine (B189755), have shown that it readily reacts with aqueous solutions of Palladium(II) salts. For instance, the reaction of enPd(H₂O)₂₂ (where 'en' is ethylenediamine) with 2-hydroxypyrimidine results in the self-assembly of a tetranuclear, calixarene-like cyclic complex. researchgate.net This indicates a strong affinity of the pyrimidine ring's nitrogen atoms for soft metal ions like Pd(II). A similar reactivity can be anticipated for this compound, where the ligand would coordinate to the palladium center.

Cobalt (Co), Copper (Cu), and Zinc (Zn) : These first-row transition metals are known to form a wide array of complexes with N-heterocyclic ligands. The synthesis of such complexes typically involves the reaction of a metal salt (e.g., chloride or nitrate (B79036) salts of Co(II), Cu(II), or Zn(II)) with the ligand in a suitable solvent like methanol (B129727) or ethanol. nih.govrsc.org For example, the reaction of cobalt(II) thiocyanate (B1210189) with substituted pyridines leads to the formation of tetrahedral complexes. rsc.org Similarly, copper(II) chloride reacts with Schiff bases derived from 2-(2-aminoethyl)pyridine (B145717) to form complexes with distorted tetrahedral or square-pyramidal geometries. rsc.org Given these precedents, this compound is expected to form stable complexes with Co(II), Cu(II), and Zn(II) through similar synthetic routes, likely yielding mononuclear or polynuclear species depending on the reaction stoichiometry and conditions. nih.govnih.gov

The general synthetic approach for these complexes is summarized in the table below.

| Metal Ion | Typical Precursor Salt | Solvent | Expected Product Type |

| Palladium(II) | enPd(H₂O)₂₂ | Water | Polynuclear Complex researchgate.net |

| Cobalt(II) | CoCl₂·6H₂O, Co(NCS)₂ | Methanol/Ethanol | Mononuclear or Polynuclear Complex rsc.org |

| Copper(II) | CuCl₂·2H₂O | Methanol/Ethanol | Mononuclear or Polynuclear Complex rsc.orgnih.gov |

| Zinc(II) | ZnCl₂, Zn(NO₃)₂·6H₂O | Methanol/Ethanol | Mononuclear Complex rsc.orgmdpi.com |

Ligand Binding Sites and Coordination Modes

This compound exists in a tautomeric equilibrium with 4-methyl-2(1H)-pyrimidinone. This allows it to function as a versatile ligand with several potential coordination sites: the two nitrogen atoms of the pyrimidine ring (N1 and N3) and the exocyclic oxygen atom of the hydroxyl/keto group.

The coordination mode is heavily influenced by the nature of the metal ion and the reaction conditions.

N1, N3 Bridging: In polynuclear complexes, the pyrimidine ligand can act as a bridge between two metal centers, coordinating through both the N1 and N3 atoms. This mode was observed in the palladium(II) and platinum(II) metallacalix nih.govarene complexes formed with 2-hydroxypyrimidine. researchgate.net

Monodentate Coordination: The ligand can coordinate to a single metal ion through one of its ring nitrogen atoms. This is common in simpler complexes, particularly when the ligand is present in excess.

Bidentate Chelation: Coordination can occur through one ring nitrogen and the exocyclic oxygen atom, forming a stable chelate ring. This often involves the deprotonation of the hydroxyl group, making the oxygen a stronger donor. This bidentate N,O-coordination is a common motif for related 3-hydroxy-4-pyridinone ligands in complexes with Cu(II). nih.gov

In the case of this compound, the most probable binding sites are the N1 and N3 atoms for bridging coordination and a combination of a nitrogen atom and the deprotonated hydroxyl oxygen for chelation. The specific mode adopted would be confirmed by techniques such as single-crystal X-ray diffraction and IR spectroscopy, where shifts in the C=N and C-O stretching frequencies upon complexation provide evidence of coordination. nih.gov

Self-Assembly and Supramolecular Chemistry

Hydrogen Bonding Motifs and Crystal Engineering

Hydrogen bonding is a dominant force in the crystal engineering of pyrimidine derivatives, directing their self-assembly into predictable supramolecular architectures. nih.gov this compound, with its N-H group (in the pyrimidinone tautomer) and O-H group acting as hydrogen bond donors, and its ring nitrogens and carbonyl oxygen acting as acceptors, is well-equipped to form robust hydrogen-bonded networks.

Crystal structure analyses of closely related compounds, such as 2-amino-4-hydroxy-6-methylpyrimidine (B160893), reveal extensive hydrogen bonding. researchgate.net In its trihydrate crystal structure, molecules form one-dimensional chains through hydrogen bonds, which are then further linked into a three-dimensional network. researchgate.net Similarly, other pyrimidine derivatives form dimers linked by pairs of N—H···O or N—H···N hydrogen bonds, often creating characteristic R₂²(8) or R₂²(10) ring motifs. nih.govnih.gov

For this compound, the following hydrogen bonding motifs can be predicted:

Dimer Formation: Molecules can form centrosymmetric dimers via N—H···O hydrogen bonds between the amide proton and the carbonyl oxygen of a neighboring molecule.

Chain Formation: The presence of both donor and acceptor sites can lead to the formation of one-dimensional chains or tapes.

Sheet and Network Structures: Weaker C—H···O and C—H···N interactions, along with π–π stacking of the pyrimidine rings, can link these primary motifs into more complex two- and three-dimensional structures. nih.gov

These predictable interactions make this compound a valuable building block in crystal engineering for the design of new solid-state materials with specific structural properties.

Co-crystal Formation and Analysis

Co-crystallization is a powerful technique in crystal engineering used to modify the physicochemical properties of a solid without altering its chemical structure. It involves combining a target molecule with a second molecule (a "coformer") in a specific stoichiometric ratio within a crystal lattice. nih.gov The formation of co-crystals is driven by non-covalent interactions, primarily hydrogen bonding.

Given its strong hydrogen bonding capabilities, this compound is an excellent candidate for forming co-crystals. The pyrimidine ring can form well-defined supramolecular synthons, which are robust structural units built from intermolecular interactions. For example, studies on 2,4-diaminopyrimidines show the formation of strong R₂²(8) homosynthons and heterosynthons with carboxylic acids or other complementary coformers. acs.orgnih.gov

Potential coformers for this compound could include:

Carboxylic Acids: The acid's -COOH group can form a strong hydrogen bond with the pyrimidine ring nitrogen or the carbonyl oxygen.

Amides: Molecules like nicotinamide (B372718) can act as both hydrogen bond donors and acceptors, complementing the motifs of the pyrimidine.

Other N-Heterocycles: Compounds like 4,4'-bipyridine (B149096) can link pyrimidine units through N···H-N or N···H-O bonds. mdpi.com

The formation of co-crystals can be achieved through methods like solvent evaporation, grinding, or slurry crystallization. nih.gov Analysis and confirmation of co-crystal formation are typically performed using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC) to identify a unique melting point, and single-crystal X-ray diffraction to fully elucidate the crystal structure and the specific hydrogen bonding interactions between the molecule and the coformer.

Biological and Pharmaceutical Research Applications

Role as a Pharmaceutical Intermediate and Building Block

2-Hydroxy-4-methylpyrimidine is recognized as a significant pharmaceutical intermediate. echemi.com Its chemical structure, featuring a reactive hydroxyl group and a modifiable pyrimidine (B1678525) ring, makes it an ideal building block for the synthesis of more complex and potent drug candidates.

The synthesis of polysubstituted pyrimidines is a crucial area of research for developing new pharmaceuticals. The introduction of chloro and cyano groups into the pyrimidine ring can significantly alter the molecule's electronic properties and binding interactions with biological targets. For instance, intermediates like 2-chloro-4,6-diamino-5-cyanopyrimidine are prepared through cyclization reactions and serve as precursors for compounds with potential bactericidal activities. researchgate.net The synthesis of related structures, such as 4-chloro-6-methoxypyrimidine-2-carbonitrile, has been achieved through a multi-step process involving the oxidation of a methylthio group to a sulfone, followed by the displacement of the resulting sulfinate group with a cyanide source like KCN. mdpi.comresearchgate.net Such synthetic routes highlight the methods used to create functionalized pyrimidine intermediates essential for drug discovery.

As a versatile precursor, this compound provides the core scaffold for a variety of Active Pharmaceutical Ingredients (APIs). The pyrimidine nucleus is a common feature in drugs with a wide range of therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents. mdpi.comnih.gov Researchers synthesize libraries of derivatives by modifying the functional groups on the pyrimidine ring of starting materials like this compound. For example, 2-amino-4-chloro-pyrimidine derivatives are synthesized via microwave-assisted reactions with various substituted amines to produce compounds with potential anticancer activity. nih.gov This modular approach allows for the systematic exploration of structure-activity relationships to optimize the therapeutic properties of new drug candidates.

Investigation of Biological Activities of this compound Derivatives

Derivatives synthesized from the this compound scaffold have been the subject of extensive research to evaluate their potential biological and pharmacological effects. These investigations have revealed significant activity in several key areas of therapeutic interest.

Pyrimidine derivatives have shown considerable promise as anti-inflammatory agents. nih.govnih.gov The mechanism of action for many of these compounds involves the inhibition of key inflammatory mediators. rsc.org A primary target is the cyclooxygenase (COX) enzyme, particularly the COX-2 isoform, which is overexpressed during inflammation and in certain cancer cells. mdpi.com

Research has identified specific pyrimidine derivatives that are highly potent and selective inhibitors of COX-2. nih.gov In one study, derivatives L1 and L2 demonstrated high selectivity towards COX-2, with performance comparable to the established anti-inflammatory drug meloxicam. nih.gov These compounds also reduced levels of reactive oxygen species (ROS) in an inflammatory cell model, indicating antioxidant properties that contribute to their anti-inflammatory profile. nih.govmdpi.com

Table 1: Anti-inflammatory Activity of Selected Pyrimidine Derivatives

| Compound/Derivative | Target/Assay | Key Finding | Reference(s) |

|---|---|---|---|

| Pyrimidine Derivatives L1 & L2 | Cyclooxygenase (COX-2) | Showed high selectivity towards COX-2, comparable to meloxicam. | nih.gov |

| Pyrimidine Derivatives L1 & L2 | Reactive Oxygen Species (ROS) | Reduced free radical levels in LPS-stimulated THP-1 cells. | nih.govmdpi.com |

| 2-(4-methylsulfonylphenyl)pyrimidine Derivatives | Cyclooxygenase (COX-2) | Identified a wide number of potent and specific COX-2 inhibitors. | nih.gov |

| Pyrrolo[2,3-d]pyrimidine Analog (21) | Carrageenan-induced paw edema | Exhibited better anti-inflammatory activity (74.60% inhibition) compared to ibuprofen (B1674241) (69.52% inhibition) after 4 hours. | rsc.org |

The search for new antimicrobial agents is a critical area of pharmaceutical research, and pyrimidine derivatives have emerged as a promising class of compounds. d-nb.info Various synthesized derivatives have been tested against a range of pathogenic microbes.

Studies have demonstrated that certain pyrimidine derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net For instance, a series of novel pyrimidines showed strong effects against Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli (Gram-negative), and the fungi Candida albicans and Aspergillus flavus. nih.gov The introduction of specific substituents, such as electronegative radicals on aromatic rings attached to the pyrimidine core, has been shown to increase microbiological activity. nih.gov

Table 2: Antimicrobial Activity of Selected Pyrimidine Derivatives

| Derivative Class | Target Microorganisms | Result | Reference(s) |

|---|---|---|---|

| Pyrimidine derivatives 3a, 3b, 3d, 4a-d, 9c, 10b | S. aureus, B. subtilis, E. coli, C. albicans, A. flavus | Exhibited strong antimicrobial effects against all tested microorganisms. | nih.gov |

| 1,2,3,7-tetraaryl-1,2,3,4-tetrahydropyrimido[4,5-d]pyrimidines | 9 selected bacterial strains | Confirmed that aromatic residues in the hydrogenated pyrimidine ring are significant for antibacterial activity. | nih.gov |

| 4-methylthieno[2,3-d]pyrimidine derivatives | B. subtilis, P. aeruginosa, C. albicans | Showed activity against most tested bacteria and Candida fungi. | japsonline.com |

| Pyrimidine derivatives IIa, IIb, IIc, IId, IIe, IIIb, IIIf, IVf | S. aureus, E. coli | Inhibited the growth of both Gram-positive and Gram-negative bacteria. | d-nb.info |

Beyond their anti-inflammatory and antimicrobial effects, pyrimidine derivatives have been investigated as inhibitors of various enzymes implicated in a range of diseases. nih.gov This inhibitory activity is crucial for managing conditions such as diabetes, Alzheimer's disease, and glaucoma. nih.govresearchgate.net

For example, novel synthesized pyrimidine derivatives were found to be effective inhibitors of several metabolic enzymes. nih.gov They displayed significant inhibitory action against human carbonic anhydrase isoenzymes (hCA I and II), acetylcholinesterase (AChE), butyrylcholinesterase (BChE), α-glycosidase, and aldose reductase (AR). nih.govresearchgate.net Another study focused on 2-aminopyrimidine (B69317) derivatives as inhibitors of β-glucuronidase, an enzyme linked to conditions like colon cancer. One compound in this series showed inhibitory activity many times greater than the standard D-saccharic acid 1,4-lactone. mdpi.com

Table 3: Enzyme Inhibition by Pyrimidine Derivatives

| Derivative/Compound | Target Enzyme | Inhibitory Potency (IC₅₀ or Kᵢ) | Reference(s) |

|---|---|---|---|

| Novel Pyrimidine Derivatives | Carbonic Anhydrase I (hCA I) | Kᵢ values in the range of 39.16 ± 7.70 to 144.62 ± 26.98 nM. | nih.govresearchgate.net |

| Novel Pyrimidine Derivatives | Carbonic Anhydrase II (hCA II) | Kᵢ values in the range of 18.21 ± 3.66 to 136.35 ± 21.48 nM. | nih.govresearchgate.net |

| Novel Pyrimidine Derivatives | Acetylcholinesterase (AChE) | Kᵢ values in the range of 33.15 ± 4.85 to 52.98 ± 19.86 nM. | nih.govresearchgate.net |

| Novel Pyrimidine Derivatives | α-Glycosidase | Kᵢ values in the range of 17.37 ± 1.11 to 253.88 ± 39.91 nM. | nih.govresearchgate.net |

| 2-Aminopyrimidine Derivative (Compound 24) | β-Glucuronidase | IC₅₀ = 2.8 ± 0.10 µM (Standard showed IC₅₀ = 45.75 ± 2.16 µM). | mdpi.com |

Potential in Nucleic Acid Research

The pyrimidine scaffold, a core component of nucleobases, is fundamental to nucleic acid research. Derivatives of this compound are investigated for their potential to be incorporated into synthetic oligonucleotides to enhance their therapeutic properties. One area of significant interest is in the field of RNA interference (RNAi), a natural process where small interfering RNAs (siRNAs) regulate gene expression by targeting complementary messenger RNA (mRNA) for degradation. acs.org

Chemical modifications to the sugar moiety of pyrimidine nucleotides are a key strategy to improve the efficacy of siRNAs as therapeutic agents. nih.gov For instance, the introduction of a 2′-deoxy-2′-α-F-2′-β-C-methyl (2′-F/Me) modification in pyrimidine nucleosides has been explored. nih.gov Although this specific modification can destabilize the RNA duplex, it has been shown to provide resistance against degradation by nucleases. nih.gov When strategically placed within an siRNA sequence, these modified pyrimidines can yield silencing activity comparable to or even better than their unmodified parent siRNAs. nih.gov

Research has demonstrated that siRNAs containing 2′-F/Me-modified pyrimidines can effectively silence target genes in both cell cultures and in vivo mouse models. nih.gov Furthermore, specific placement of this modification within the seed region of the antisense strand of an siRNA can mitigate off-target effects, which is a critical aspect of developing safe and specific nucleic acid-based therapies. nih.gov These findings highlight the potential of modified hydroxymethylpyrimidine derivatives as valuable tools in developing next-generation oligonucleotides for therapeutic applications. acs.orgnih.gov

Cytoprotective Effects

Cytoprotective agents are crucial for protecting cells from damage caused by harmful stimuli, such as oxidative stress. Oxidative stress, resulting from an overproduction of reactive oxygen species (ROS), is a primary mechanism of cellular injury and is implicated in a wide range of diseases. nih.govmdpi.com Research into various heterocyclic compounds has revealed that derivatives possessing scaffolds similar to this compound exhibit significant cytoprotective and antioxidant properties.

One of the key mechanisms of cytoprotection is the scavenging of free radicals and the enhancement of endogenous antioxidant systems. mdpi.comnih.gov For example, studies on certain 3-(arylmethylamino)-6-methyl-4-phenylpyridin-2(1H)-one derivatives, which share structural similarities with pyrimidinones, have demonstrated pronounced cytoprotective activity. nih.gov These compounds were found to ensure better cell survival in vitro. nih.gov The protective action is often linked to their ability to counteract oxidative stress. nih.govpreprints.org

Investigations into other novel compounds, such as the stilbene (B7821643) derivative (E)-2-(2-chlorostyryl)-3,5,6-trimethylpyrazine (CSTMP), have shown that they can protect vascular endothelial cells from hydrogen peroxide-induced oxidative stress. nih.gov This protection is achieved by reducing lipid peroxidation, increasing the activity of the antioxidant enzyme superoxide (B77818) dismutase (SOD), and inhibiting apoptosis. nih.gov Given that the pyrimidine nucleus is a core structure in many biologically active molecules, these findings suggest a promising avenue for exploring this compound derivatives as potential cytoprotective agents. nih.gov

| Parameter | Effect of Oxidative Stress (H₂O₂) | Effect of Co-incubation with CSTMP |

|---|---|---|

| Cell Viability (MTT assay) | Decrease | Increase |

| LDH Leakage | Increase | Marked Reduction |

| Lipid Peroxidation (MDA) | Increase | Decrease |

| Superoxide Dismutase (SOD) Activity | Decrease | Increase |

| Apoptosis | Increase | Inhibition |

Advanced Research on Disease Treatment

Inhibitors of Leukotriene Synthesis for Pulmonary, Inflammatory, and Cardiovascular Diseases

Leukotrienes are potent pro-inflammatory lipid mediators derived from arachidonic acid through the action of lipoxygenase (LOX) enzymes. They play a critical role in the pathophysiology of various diseases, including asthma, allergic rhinitis, and other inflammatory conditions. nih.gov Consequently, the inhibition of leukotriene synthesis is a key therapeutic strategy.

Research has focused on developing inhibitors for enzymes in the leukotriene pathway, such as 12-lipoxygenase (12-LOX). nih.gov Derivatives of various heterocyclic scaffolds are being investigated for this purpose. For example, a series of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives have been identified as potent and selective inhibitors of 12-LOX. nih.gov These compounds display high potency and selectivity over related cyclooxygenase enzymes. nih.gov

Similarly, the 1,2,4-triazole (B32235) scaffold has been identified as a novel platform for developing antagonists of the 5-lipoxygenase-activating protein (FLAP), which is essential for leukotriene biosynthesis. nih.gov Potent analogues from this class have been shown to selectively suppress the formation of leukotriene B4 (LTB4), a powerful chemoattractant for immune cells. nih.gov The broad anti-inflammatory potential of pyrimidine derivatives suggests that the this compound core could serve as a valuable starting point for designing novel inhibitors of leukotriene synthesis for treating inflammatory and cardiovascular diseases. nih.govnih.gov

Treatment of Peptic Ulcers

Peptic ulcer disease involves the formation of sores in the lining of the stomach or duodenum, often resulting from factors like Helicobacter pylori infection or the use of nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov A primary therapeutic approach is to reduce gastric acid secretion using medications such as proton pump inhibitors (PPIs) and histamine-2 (H2) receptor antagonists. medscape.commedscape.com Another important strategy is the use of cytoprotective agents that enhance the mucosal defense mechanisms.

While direct research on this compound for peptic ulcer treatment is limited, the cytoprotective properties observed in related heterocyclic compounds are highly relevant. nih.govpreprints.org Oxidative stress is a key factor in the pathogenesis of mucosal injury. nih.gov Agents that can mitigate oxidative damage and protect cells could therefore be beneficial in preventing or healing peptic ulcers. The potential antioxidant and cell-preserving effects of pyrimidine derivatives align with the goals of cytoprotective therapy for peptic ulcers. nih.govnih.gov For instance, research on certain pyridinone derivatives showed they had a higher affinity for the H+/K+ ATPase (proton pump) than the standard gastro-cytoprotector omeprazole (B731) in molecular docking studies, indicating a potential for acid suppression alongside cytoprotection. nih.gov

Structure-Activity Relationship (SAR) Studies of Derivatives

Influence of Substituents on Biological Potency

The biological activity of pyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring. nih.gov Structure-activity relationship (SAR) studies are crucial for optimizing these compounds to achieve desired therapeutic effects. Research has consistently shown that even minor structural modifications can lead to significant changes in biological potency and selectivity. nih.govnih.gov

For example, in the development of 4-hydroxypyrimidine-based inhibitors of prolyl hydroxylase domains (PHDs), the addition of different substituents at the C-5 position of the pyrimidine ring was explored to enhance binding to a hydrophobic pocket in the enzyme's active site. d-nb.info A series of C-5 amide derivatives were synthesized, revealing that the nature of the substituent significantly impacts inhibitory activity. d-nb.info

| Compound | C-5 Amide Substituent | Observed Potency (IC₅₀) |

|---|---|---|

| Derivative 8 | Biphenyl | Potent Inhibition |

| Derivative 9 | Substituted Biphenyl | Varying Inhibition |

| Derivatives 10-17 | Other Aryl/Alkyl Groups | Detailed SAR Exploration |

Similarly, in the context of 1,2,4-triazole derivatives acting as FLAP antagonists, structural variations on the aryl moieties and the thioether side chain of the triazole scaffold markedly influenced their inhibitory potential. nih.gov These SAR studies are essential for identifying the key chemical features required for potent and selective biological activity, guiding the rational design of new therapeutic agents based on the this compound scaffold. nih.govresearchgate.net

Pharmacological and Toxicological Research

Extensive searches of publicly available scientific literature and databases did not yield specific studies detailing the pharmacological and toxicological research applications of this compound. The following subsections reflect the absence of detailed research findings for this specific compound.

There is currently no specific information available in the scientific literature regarding the mechanisms of action of this compound at the molecular level. Research detailing its interactions with specific enzymes, receptors, or other molecular targets has not been publicly reported.

Detailed results from in vitro and in vivo biological assays specifically investigating the pharmacological or toxicological effects of this compound are not available in the public domain. Consequently, no data tables of research findings can be provided.

Research in Agricultural and Industrial Applications

Agrochemical Applications

The pyrimidine (B1678525) nucleus is a fundamental component in a significant number of commercially important agrochemicals. growingscience.com Derivatives of pyrimidine are recognized for their wide range of biological activities, which have been harnessed to create effective herbicides and fungicides. orientjchem.orgresearchgate.net

2-Hydroxy-4-methylpyrimidine functions as a key intermediate in the synthesis of certain pesticides, particularly sulfonylurea herbicides. researchgate.netnih.gov Sulfonylurea herbicides are a class of compounds known for their high efficacy at low application rates and their specific mode of action, which involves the inhibition of the acetohydroxyacid synthase (AHAS) enzyme, an enzyme essential for plant growth but not present in mammals. researchgate.netnih.gov The pyrimidine ring is a critical moiety in many of these herbicides. researchgate.net

Research has focused on synthesizing various derivatives by modifying the pyrimidine ring to develop new herbicides with improved crop safety and soil degradation profiles. nih.gov For example, 2-hydroxy-4,6-dimethylpyrimidine, a closely related compound, is explicitly used as a raw material in the manufacturing of the coccidiostat Nicarbazin, an animal health product used to control parasitic diseases in poultry. google.comgoogle.com The synthesis of novel fungicidal compounds also utilizes pyrimidine derivatives, where the core structure is modified to enhance antifungal activity against various plant pathogens. mdpi.comtandfonline.com

| Agrochemical Class | Mode of Action | Example Compound Containing Pyrimidine Moiety |

|---|---|---|

| Sulfonylurea Herbicides | Inhibition of Acetohydroxyacid Synthase (AHAS) researchgate.netnih.gov | Chlorsulfuron, Flazasulfuron nih.govnih.gov |

| Pyrimidine Fungicides | Varies (e.g., inhibition of succinate dehydrogenase) tandfonline.com | Pyrimidin-4-amine derivatives tandfonline.com |

| Coccidiostats | Antiparasitic action in poultry | Nicarbazin (synthesized from a pyrimidine intermediate) google.comgoogle.com |

Material Science and Dye Industry Applications

In the realms of material science and industrial chemistry, the utility of this compound is linked to its function as a foundational chemical structure.

This compound is considered an organic building block. chemscene.com These are relatively small, functionalized molecules that serve as the basic components for the "bottom-up" synthesis of more complex molecular architectures. chemscene.com The construction of novel and intricate molecules for applications in material science, medicinal chemistry, and pharmaceuticals relies heavily on the availability of such versatile precursors. growingscience.com The pyrimidine ring, with its specific arrangement of nitrogen and carbon atoms, provides a stable and modifiable scaffold from which larger and more elaborate chemical structures can be systematically assembled. bu.edu.eg

The pyrimidine structure is an important component in the synthesis of various classes of dyes. orientjchem.org Heterocyclic compounds, including pyrimidine derivatives, are frequently used as intermediates in the dye industry to create disperse dyes, azo dyes, and photosensitizers. mdpi.comniscpr.res.in These pyrimidine-based dyes are valued for their applications in coloring synthetic fibers like polyester and for their unique photophysical properties. orientjchem.orgmdpi.com

The synthesis process typically involves using the pyrimidine derivative as a core structure, which is then chemically modified to introduce chromophores (color-giving groups) and auxochromes (groups that modify the color and solubility). niscpr.res.in Research has demonstrated the synthesis of novel pyrazolo[1,5-a]pyrimidine dyes and quinoline-based pyrimidine heterocyclic azo dyes, which exhibit good coloration and fastness properties on fabrics. mdpi.comniscpr.res.in Furthermore, pyrimidine-containing dyes have been investigated for advanced applications as photosensitizers in dye-sensitized solar cells (DSSCs). researchgate.netresearchgate.net

| Dye Class | Key Feature | Application |

|---|---|---|

| Azo Dyes | Contains a pyrimidine ring linked to an azo group (-N=N-) niscpr.res.in | Textile dyeing (cotton, silk) niscpr.res.in |

| Disperse Dyes | Fused pyrimidine derivatives (e.g., Pyrazolo[1,5-a]pyrimidine) mdpi.com | Dyeing of polyester fibers mdpi.com |

| Functional Dyes | Donor-π-acceptor type pyrimidine structures researchgate.net | Photosensitizers for dye-sensitized solar cells researchgate.netresearchgate.net |

Flavor and Fragrance Industry Applications

Based on available scientific and technical literature, there is no evidence to suggest that this compound is used in the flavor and fragrance industry. Information regarding related compounds, such as 2-methyl-4-hydroxy-5,7-dihydrofuro-[3,4-d]-pyrimidine and 4-acetyl-2-methyl pyrimidine, explicitly states they are not recommended for flavor or fragrance use. thegoodscentscompany.comthegoodscentscompany.com The flavor and fragrance sector utilizes a wide array of aroma chemicals, but pyrimidine derivatives are not commonly cited among them. sigmaaldrich.com

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies

The synthesis of pyrimidine (B1678525) derivatives is a cornerstone of their study and application. Future efforts are directed towards creating more efficient, cost-effective, and environmentally friendly synthetic routes. Traditional methods are being reimagined, and new strategies are emerging that offer significant advantages.